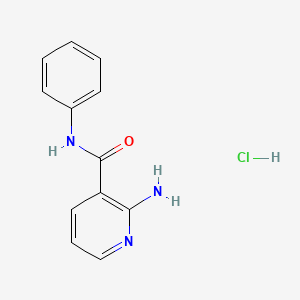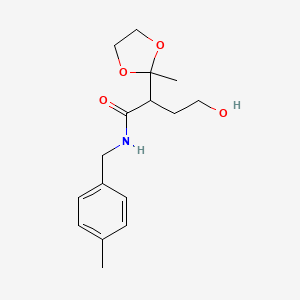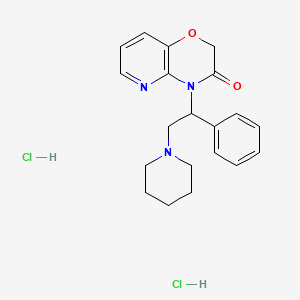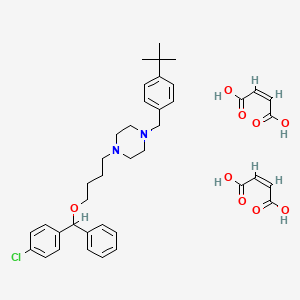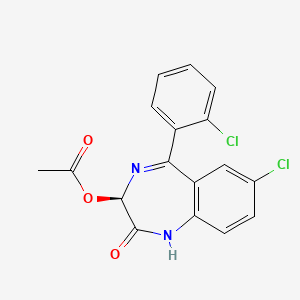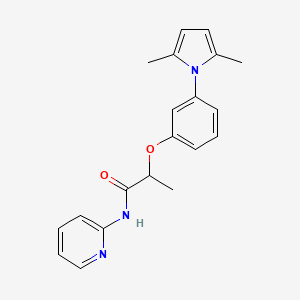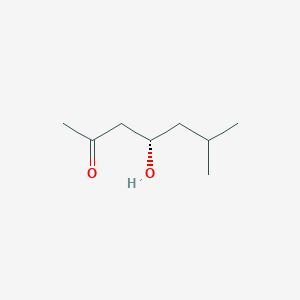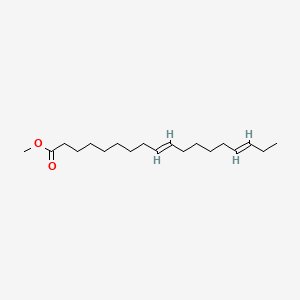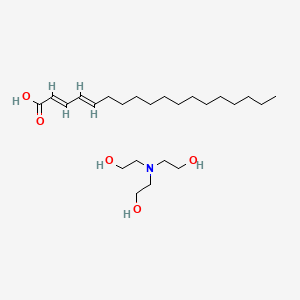
Octadecadienoic acid, triethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecadienoic acid, triethanolamine salt is a compound formed by the reaction of octadecadienoic acid with triethanolamine. Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid. Triethanolamine is an organic compound that functions as both a tertiary amine and a triol. The combination of these two compounds results in a salt that has various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of octadecadienoic acid, triethanolamine salt typically involves the neutralization of octadecadienoic acid with triethanolamine. The reaction is carried out in a solvent such as ethanol or water, and the mixture is stirred at a controlled temperature until the reaction is complete. The resulting product is then purified through processes such as filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Octadecadienoic acid, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The triethanolamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated fatty acid derivatives.
Scientific Research Applications
Octadecadienoic acid, triethanolamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: The compound is used in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of octadecadienoic acid, triethanolamine salt involves its interaction with cell membranes and enzymes. The compound can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it can act as a signaling molecule, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with similar chemical properties.
Triethanolamine: An organic compound used in various industrial and pharmaceutical applications.
Trolamine Salicylate: A salt formed between triethanolamine and salicylic acid, used as a topical analgesic.
Uniqueness
Octadecadienoic acid, triethanolamine salt is unique due to its combined properties of both linoleic acid and triethanolamine. This combination allows it to function as both a surfactant and a bioactive molecule, making it versatile for various applications in research and industry.
Properties
CAS No. |
68938-98-7 |
|---|---|
Molecular Formula |
C24H47NO5 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(2E,4E)-octadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h14-17H,2-13H2,1H3,(H,19,20);8-10H,1-6H2/b15-14+,17-16+; |
InChI Key |
FWQVMDXVPYRCCJ-OHAASFOQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=C/C(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


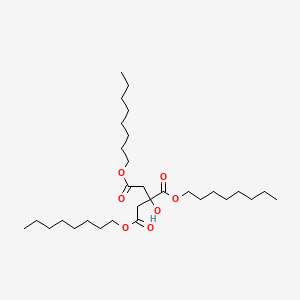
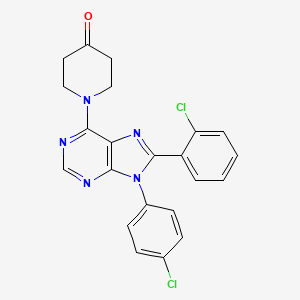
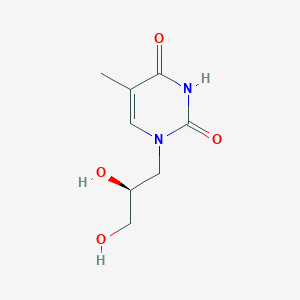
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
